molecular formula C18H21N3O2 B2609121 1-(4-Morpholinophenyl)-3-(p-tolyl)urea CAS No. 749890-66-2

1-(4-Morpholinophenyl)-3-(p-tolyl)urea

Cat. No. B2609121
CAS RN: 749890-66-2
M. Wt: 311.385
InChI Key: NGVWWKUCOAXVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Morpholinophenyl)-3-(p-tolyl)urea, also known as MPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 281.36 g/mol.

Scientific Research Applications

Structure-Activity Relationships and Inhibitory Applications

  • p38alpha MAP Kinase Inhibition for Autoimmune Diseases : Research into the structure-activity relationships (SAR) of p38alpha MAP kinase inhibitors, including compounds similar to 1-(4-Morpholinophenyl)-3-(p-tolyl)urea, has led to significant insights. These inhibitors, characterized by their morpholine groups and specific structural features, have advanced into clinical trials for treating autoimmune diseases due to their ability to potently inhibit TNF-alpha production and have defined molecular binding affinities (Regan et al., 2003).

  • Selective Inhibition of FGF Receptor-1 Tyrosine Kinase : The synthesis of 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas, including morpholino derivatives, has provided potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. These compounds have shown significant potential as antiangiogenesis agents due to their ability to inhibit the growth of FGFR-expressing tumor cell lines and affect microcapillary formation (Thompson et al., 2000).

Synthesis and Chemical Interaction Studies

  • Solvate Structures with Urea and Thiourea : The synthesis of solvates using urea and thiourea with solvents like morpholine has elucidated the principles of packing for these compounds. This research highlighted the rigid systems of hydrogen bonds formed by urea in specific solvate structures, providing insights into the chemical interactions and crystalline properties of these compounds (Taouss et al., 2013).

  • Urea-Derived Mannich Bases as Corrosion Inhibitors : Mannich bases derived from urea, including morpholino derivatives, have been synthesized and examined as corrosion inhibitors for mild steel surfaces in acidic solutions. These studies have provided valuable information on the interactions and inhibition effects of these compounds, contributing to the development of more effective corrosion protection strategies (Jeeva et al., 2015).

  • Synthesis of Cyano Complexes of Oxotungsten(IV) : Research into the synthesis of oxocyanotungsten(IV) complexes with morpholinobenzyl urea and related ligands has led to the development of novel compounds. These studies are crucial for understanding the structural and electronic properties of such complexes, which have potential applications in catalysis and materials science (Sharma et al., 2010).

properties

IUPAC Name

1-(4-methylphenyl)-3-(4-morpholin-4-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-2-4-15(5-3-14)19-18(22)20-16-6-8-17(9-7-16)21-10-12-23-13-11-21/h2-9H,10-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVWWKUCOAXVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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